3-Chloro-5-methylaniline
Overview
Description
3-Chloro-5-methylaniline is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 3-chloro-5-methylbenzenamine, 3-amino-5-chlorotoluene, 3-chloro-5-methyl-phenylamine, benzenamine, 3-chloro-5-methyl, 3-chloro-5-methyl-aniline, 3-chloro-5-methylphenylamine .
Synthesis Analysis
The synthesis of anilines, including 3-Chloro-5-methylaniline, can be achieved through various methods. One common method is the direct nucleophilic substitution . Another method involves nucleophilic substitution through aryne intermediates . Nitroarene reduction is also a viable method for the synthesis of anilines .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it . The molecular weight of this compound is 141.60 g/mol .Physical And Chemical Properties Analysis
3-Chloro-5-methylaniline is a solid substance with a molecular weight of 141.60 g/mol . It is sensitive to light and should be stored at -20°C .Scientific Research Applications
- Scientific Field: Chromatography
- Application Summary : 3-Chloro-5-methylaniline is used in the field of chromatography . Chromatography is a technique for separating the components of a mixture on the basis of the relative amounts of each solute distributed between a moving fluid stream, called the mobile phase, and a contiguous stationary phase.
- Results or Outcomes : The results or outcomes of these types of experiments would typically involve determining the retention time of the compound in the chromatography system, which can provide valuable information about its physical and chemical properties .
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Scientific Field: Organic Synthesis
- Application Summary : 3-Chloro-5-methylaniline is used as a reagent in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic strategies for complex organic molecules.
- Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful synthesis of a target organic compound .
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Scientific Field: Catalysis
- Application Summary : 3-Chloro-5-methylaniline can be used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The results of these types of experiments would typically involve the successful methylation of anilines with methanol to selectively give N-methylanilines .
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Scientific Field: Laboratory Chemicals
- Application Summary : 3-Chloro-5-methylaniline is used as a laboratory chemical . Laboratory chemicals are substances that are used for scientific research purposes.
- Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful completion of the experiment or procedure .
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Scientific Field: Food, Drug, Pesticide or Biocidal Product Use
- Application Summary : 3-Chloro-5-methylaniline can be used in the production of food, drugs, pesticides, or biocidal products .
- Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful production of the food, drug, pesticide, or biocidal product .
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCJDBXXYJXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499683 | |
Record name | 3-Chloro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylaniline | |
CAS RN |
29027-20-1 | |
Record name | 3-Chloro-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29027-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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